molecular formula C14H18ClN3O3S B2562068 N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-chloro-2-methylbenzenesulfonamide CAS No. 2034391-80-3

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-chloro-2-methylbenzenesulfonamide

Cat. No.: B2562068
CAS No.: 2034391-80-3
M. Wt: 343.83
InChI Key: SWHKOZIIFYWMCW-UHFFFAOYSA-N
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Description

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-chloro-2-methylbenzenesulfonamide is a complex organic compound that features an imidazole ring, a chloro-substituted benzene ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-chloro-2-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-chloro-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The chloro group on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-chloro-2-methylbenzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-chloro-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions and enzymes, potentially inhibiting their activity. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to interfere with biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent with a similar imidazole structure.

    Omeprazole: An antiulcer drug that also contains an imidazole ring.

    Metronidazole: An antimicrobial agent with an imidazole core.

Uniqueness

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-chloro-2-methylbenzenesulfonamide is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties. The presence of the chloro-substituted benzene ring and the sulfonamide group differentiates it from other imidazole-containing compounds, potentially offering unique therapeutic and industrial applications.

Properties

IUPAC Name

3-chloro-N-[2-(2-imidazol-1-ylethoxy)ethyl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O3S/c1-12-13(15)3-2-4-14(12)22(19,20)17-6-9-21-10-8-18-7-5-16-11-18/h2-5,7,11,17H,6,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWHKOZIIFYWMCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCCOCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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